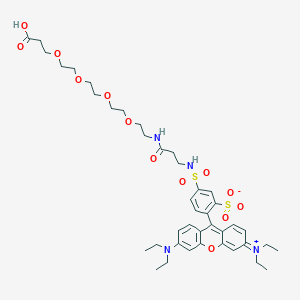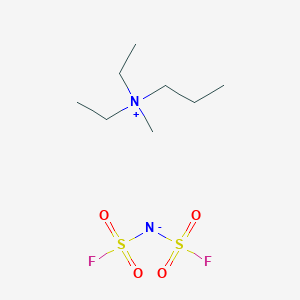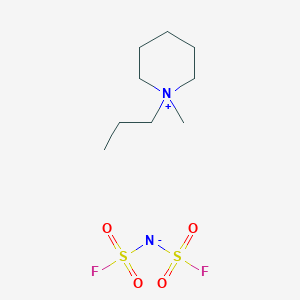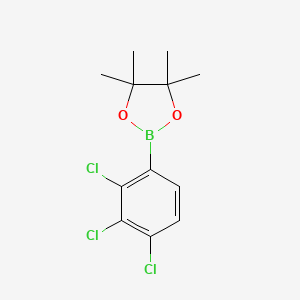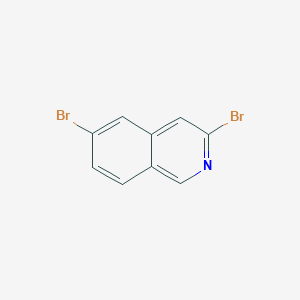
4,4,4-Trifluoro-2,2-dimethylbutanal
Übersicht
Beschreibung
4,4,4-Trifluoro-2,2-dimethylbutanal is a fluorinated organic compound with the molecular formula C6H9F3O. It is characterized by the presence of three fluorine atoms and two methyl groups attached to a butanal backbone
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-2,2-dimethylbutanal has several applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fluorinated materials.
Biology: In biological research, this compound is used to study the effects of fluorination on biological systems. It can be incorporated into biomolecules to investigate the impact of fluorine atoms on their properties and functions.
Medicine: The compound is utilized in the development of fluorinated drugs, which often exhibit improved pharmacokinetic properties and enhanced biological activity compared to their non-fluorinated counterparts. It serves as an intermediate in the synthesis of various pharmaceuticals.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, coatings, and materials with specific properties conferred by the presence of fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-2,2-dimethylbutanal typically involves the fluorination of precursor compounds. One common method is the reaction of 2,2-dimethylbutanal with a fluorinating agent such as hydrogen fluoride (HF) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors. These reactors are designed to handle the corrosive nature of fluorinating agents and ensure the safety of the process. The compound is then purified through distillation or other separation techniques to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,4-Trifluoro-2,2-dimethylbutanal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically produce alcohols or amines as the major products.
Substitution: Substitution reactions can lead to the formation of various fluorinated derivatives or amine derivatives.
Wirkmechanismus
The mechanism by which 4,4,4-trifluoro-2,2-dimethylbutanal exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to improved therapeutic outcomes.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to desired biological effects.
Receptors: It can bind to receptors on cell surfaces, triggering signaling pathways that result in physiological responses.
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-2-methyl-1-butanol: This compound has a similar fluorination pattern but lacks the additional methyl group found in 4,4,4-trifluoro-2,2-dimethylbutanal.
4,4,4-Trifluoro-2-butanone: This compound has a different functional group (ketone) and a different arrangement of fluorine atoms compared to this compound.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-5(2,4-10)3-6(7,8)9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRHMDZYSIYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)
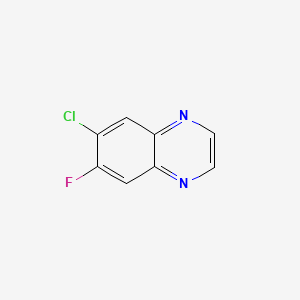
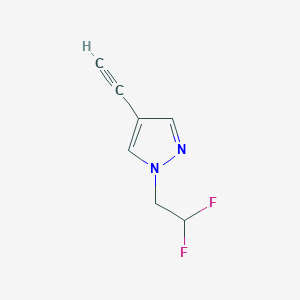
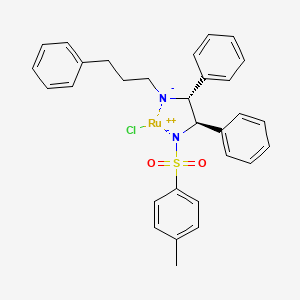
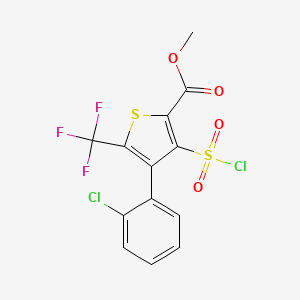
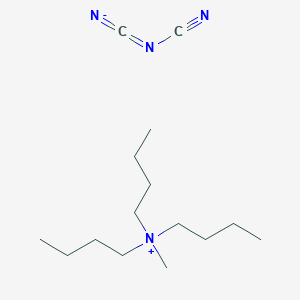
![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
